CYD-1-79

Catalog No.
S524762
CAS No.
1443281-47-7
M.F
C20H40N2O3
M. Wt
356.55
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CYD-1-79

CAS Number

1443281-47-7

Product Name

CYD-1-79

IUPAC Name

N-(2,3-Dihydroxypropyl)-cis-4-undecylpiperidine-2-carboxamide

Molecular Formula

C20H40N2O3

Molecular Weight

356.55

InChI

InChI=1S/C20H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-12-13-21-19(14-17)20(25)22-15-18(24)16-23/h17-19,21,23-24H,2-16H2,1H3,(H,22,25)/t17-,18?,19+/m1/s1

InChI Key

RQTUFYCDUWSKKX-KGNCLDLBSA-N

SMILES

O=C([C@H]1NCC[C@@H](CCCCCCCCCCC)C1)NCC(O)CO

Solubility

Soluble in DMSO

Synonyms

CYD179; CYD 1 79; CYD-1-79; CYD-179; CYD 179

Description

The exact mass of the compound CYD-1-79 is 356.3039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CYD-1-79 is a synthetic compound characterized as a selective positive allosteric modulator of the serotonin 5-HT2C receptor. It was developed through iterative optimization of earlier compounds, particularly a series of 4-phenylpiperidine-2-carboxamide analogues. This compound enhances the signaling of serotonin at the 5-HT2C receptor without acting as an orthosteric agonist, which distinguishes it from other modulators that may activate the receptor directly. The design of CYD-1-79 incorporates a polar head moiety and a long alkyl tail, which contribute to its binding affinity and selectivity for the 5-HT2C receptor over other serotonin receptors, such as the 5-HT2A and 5-HT2B receptors .

, including:

  • Sonogashira Coupling: This reaction is used to attach an undecyl chain to the piperidine scaffold, resulting in alkynylated derivatives.
  • Metal-Catalyzed Hydrogenation: This step reduces specific functional groups while preserving others, crucial for maintaining the integrity of the compound's structure.
  • Boc Protection and Hydrolysis: These reactions are employed to protect amine functionalities during synthesis and subsequently remove protective groups to yield the final product .

CYD-1-79 has been shown to potentiate serotonin-induced intracellular calcium release specifically in cells expressing the human 5-HT2C receptor. It does not exhibit intrinsic activity at the 5-HT2A or 5-HT2B receptors, highlighting its selectivity. In preclinical studies, CYD-1-79 demonstrated efficacy in modulating behaviors associated with impulsivity and sensitivity to cocaine cues, suggesting potential therapeutic applications in treating disorders related to serotonin dysregulation .

The synthesis of CYD-1-79 follows a multi-step protocol:

  • Starting Material Preparation: The initial compound undergoes Sonogashira coupling with 1-undecyne to introduce the undecyl tail.
  • Hydrogenation: The resulting alkyne is subjected to metal-catalyzed hydrogenation to form the piperidyl carboxylic acid.
  • Boc Protection: The amine group is protected using Boc (tert-butoxycarbonyl) chemistry.
  • Final Hydrolysis: After protection, hydrolysis is performed to yield CYD-1-79 in high yield .

CYD-1-79 has potential applications in pharmacology, particularly as a therapeutic agent for psychiatric disorders such as depression and anxiety, where modulation of serotonin receptors plays a critical role. Its selectivity for the 5-HT2C receptor makes it a candidate for reducing side effects commonly associated with non-selective serotonergic drugs .

Interaction studies have shown that CYD-1-79 selectively enhances the effects of serotonin at the 5-HT2C receptor without affecting other serotonin receptors. This specificity is crucial for minimizing unwanted side effects and maximizing therapeutic efficacy. The compound's ability to modulate receptor activity suggests it could be useful in exploring cellular mechanisms related to serotonin signaling .

Similar Compounds

Several compounds share structural or functional similarities with CYD-1-79, particularly those that act as positive allosteric modulators of serotonin receptors. These include:

Compound NameMechanismSelectivity
PNU-69176EPositive allosteric modulatorSelective for 5-HT2C
LorcaserinOrthosteric agonistNon-selective
OleamideAllosteric modulatorNon-selective
PNU-120596Positive allosteric modulatorSelective for 5-HT2CR

The uniqueness of CYD-1-79 lies in its specific modulation of the 5-HT2C receptor without activating other serotonin receptors, providing a targeted approach that could lead to fewer side effects compared to broader acting compounds like lorcaserin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

356.3039

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Wild CT, Miszkiel JM, Wold EA, Soto CA, Ding C, Hartley RM, White MA, Anastasio NC, Cunningham KA, Zhou J. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT(2C) Receptor. J Med Chem. 2018 Apr 13. doi: 10.1021/acs.jmedchem.8b00401. [Epub ahead of print] PubMed PMID: 29620897.

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